1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide
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Overview
Description
1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide is a complex organic compound that features a quinoline derivative, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 1,2,3,4-tetrahydroquinoline, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 1-acetyl-1,2,3,4-tetrahydroquinoline.
Formation of the Piperidine Derivative: The piperidine ring is introduced by reacting the sulfonylated quinoline with N-cyclooctylpiperidine-3-carboxamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one: A simpler quinoline derivative with similar structural features.
6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: Another quinoline derivative with acetyl and methyl groups.
(2-{[(1-methylethyl)amino]methyl}-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl)methanol: A related compound with a nitro group and an isopropylamino substituent.
Uniqueness
1-[(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide is unique due to its combination of a quinoline derivative, a sulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H37N3O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide |
InChI |
InChI=1S/C25H37N3O4S/c1-19(29)28-16-8-9-20-17-23(13-14-24(20)28)33(31,32)27-15-7-10-21(18-27)25(30)26-22-11-5-3-2-4-6-12-22/h13-14,17,21-22H,2-12,15-16,18H2,1H3,(H,26,30) |
InChI Key |
ACEGJYKFEXKISS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NC4CCCCCCC4 |
Origin of Product |
United States |
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